molecular formula C9H10N2O2S2 B2872703 N-ethyl-4-isothiocyanatobenzenesulfonamide CAS No. 726144-38-3

N-ethyl-4-isothiocyanatobenzenesulfonamide

Cat. No.: B2872703
CAS No.: 726144-38-3
M. Wt: 242.31
InChI Key: XKOLBTBZTBGUOZ-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Sulfonamide-Based Compounds in Medicinal Chemistry

The journey of sulfonamide-based compounds in medicine began in the 1930s with the discovery of Prontosil, the first commercially available antibacterial agent. rsc.orggoogle.com This discovery, which earned Gerhard Domagk the Nobel Prize in Physiology or Medicine in 1939, ushered in the era of chemotherapy and was a pivotal moment in the fight against bacterial infections before the widespread availability of penicillin. organic-chemistry.org It was soon discovered that the active component of Prontosil was its metabolite, sulfanilamide. organic-chemistry.org This realization sparked extensive research into the synthesis of thousands of sulfonamide derivatives, leading to the development of drugs with improved efficacy and broader spectrums of activity. researchgate.net

The primary mechanism of action for antibacterial sulfonamides is the competitive inhibition of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS), which is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth. nih.gov As humans obtain folic acid from their diet, these drugs are selectively toxic to bacteria. rsc.org

Over the decades, the therapeutic applications of sulfonamides have expanded far beyond their antimicrobial origins. researchgate.netrsc.orgtuni.fi Modifications to the basic sulfonamide scaffold have yielded a diverse array of drugs with various pharmacological activities, including diuretics (e.g., hydrochlorothiazide), antidiabetic agents (e.g., sulfonylureas), and carbonic anhydrase inhibitors used to treat glaucoma. google.comrsc.orgtuni.fiwikipedia.orgnih.govtaylorandfrancis.com More recently, sulfonamide derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antiviral agents. rsc.orgtuni.fi This remarkable versatility underscores the enduring importance of the sulfonamide functional group in drug discovery and development. rsc.orgtuni.fi

Significance of Isothiocyanate Functionality in Chemical Synthesis and Biological Activity

Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds characterized by the -N=C=S functional group. nih.gov They are abundantly found in cruciferous vegetables such as broccoli, cabbage, and watercress, where they exist as glucosinolate precursors. nih.gov The enzymatic hydrolysis of glucosinolates upon plant cell damage releases the corresponding isothiocyanates. nih.gov

The isothiocyanate group is highly reactive, readily forming conjugates with nucleophiles, particularly the thiol groups of cysteine residues in proteins. nih.gov This reactivity is central to their diverse biological activities. nih.gov Research has demonstrated that isothiocyanates possess a wide range of health-promoting properties, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects. nih.gov

In the realm of chemical synthesis, the isothiocyanate functional group serves as a versatile building block. nih.gov Its ability to react with a variety of nucleophiles makes it a valuable intermediate in the synthesis of numerous heterocyclic compounds and other complex organic molecules. nih.gov Various methods have been developed for the synthesis of isothiocyanates, often starting from primary amines, which highlights their accessibility for creating diverse chemical libraries for drug discovery. rsc.orggoogle.comorganic-chemistry.orgchemrxiv.orgnih.gov

Research Landscape of N-ethyl-4-isothiocyanatobenzenesulfonamide and Related Derivatives

While specific research focused solely on this compound is limited in publicly available literature, the broader landscape of sulfonamide-isothiocyanate hybrids and related benzenesulfonamide (B165840) derivatives provides a strong rationale for its scientific interest. The combination of a sulfonamide moiety with an isothiocyanate group in a single molecule represents a strategic approach in medicinal chemistry to develop compounds with novel or enhanced biological activities.

Research into isothiocyanate-containing sulfonamides has shown promise in the development of potent enzyme inhibitors. nih.govresearchgate.net Specifically, these hybrid molecules have been synthesized and evaluated as inhibitors of carbonic anhydrase (CA), a family of enzymes involved in various physiological processes. nih.govresearchgate.net The sulfonamide portion of the molecule typically acts as a zinc-binding group within the enzyme's active site, while the isothiocyanate group can form covalent bonds with nearby amino acid residues, potentially leading to irreversible inhibition. nih.govresearchgate.net This dual-action mechanism can result in significantly increased binding affinity and prolonged inhibitory effects compared to traditional, non-covalent inhibitors. nih.govresearchgate.net

Furthermore, the development of various benzenesulfonamide derivatives continues to be an active area of research for new therapeutic agents. nih.govtuni.firesearchgate.net Studies have explored the synthesis and biological evaluation of benzenesulfonamide analogs as potential anticancer and antimicrobial agents. tuni.firesearchgate.net For instance, certain benzenesulfonamide derivatives have shown promising activity against various cancer cell lines and bacterial strains. researchgate.net The modular nature of the benzenesulfonamide scaffold allows for the introduction of different functional groups to optimize activity and selectivity.

The synthesis of this compound would likely involve the conversion of the corresponding primary amine, N-ethyl-4-aminobenzenesulfonamide, to the isothiocyanate. Standard synthetic methods for this transformation include the use of reagents like thiophosgene (B130339) or carbon disulfide in the presence of a coupling agent. rsc.orggoogle.comorganic-chemistry.orgchemrxiv.orgnih.govresearchgate.net The starting N-ethyl-4-aminobenzenesulfonamide can be prepared from 4-aminobenzenesulfonamide through N-alkylation or from 4-nitrobenzenesulfonyl chloride through reaction with ethylamine (B1201723) followed by reduction of the nitro group. prepchem.com

Given the established biological activities of both sulfonamides and isothiocyanates, this compound and its derivatives represent a promising area for future research, particularly in the development of novel enzyme inhibitors and other therapeutic agents.

Interactive Data Table: Properties of this compound

PropertyValue
CAS Number 726144-38-3
Molecular Formula C9H10N2O2S2
Molecular Weight 242.32 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-4-isothiocyanatobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S2/c1-2-11-15(12,13)9-5-3-8(4-6-9)10-7-14/h3-6,11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKOLBTBZTBGUOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N Ethyl 4 Isothiocyanatobenzenesulfonamide

Synthesis of the N-ethyl-4-isothiocyanatobenzenesulfonamide Scaffold

The synthesis of this compound primarily involves the preparation of a suitable sulfonamide precursor, followed by the introduction of the isothiocyanate group.

Precursor Synthesis and Derivatization Routes (e.g., Thiophosgenation of Sulfonamide Precursors)

The common precursor for this compound is 4-amino-N-ethylbenzenesulfonamide. The synthesis of this precursor typically starts from 4-acetamidobenzenesulfonyl chloride, which is reacted with ethylamine (B1201723) to form the corresponding sulfonamide. Subsequent hydrolysis of the acetamido group yields 4-amino-N-ethylbenzenesulfonamide.

The most direct method for converting the primary amino group of the sulfonamide precursor into an isothiocyanate is through thiophosgenation. nih.gov This reaction involves treating the 4-amino-N-ethylbenzenesulfonamide with thiophosgene (B130339) (CSCl₂), often in a biphasic solvent system or in the presence of a base to neutralize the hydrochloric acid byproduct. nih.gov A general procedure involves dissolving the amine precursor in a suitable solvent, such as aqueous sodium carbonate, and then adding a solution of thiophosgene in an organic solvent like chloroform (B151607) or dichloromethane. The reaction is typically carried out at room temperature. nih.gov

Chemical Derivatization Strategies Utilizing this compound and its Analogues

The electrophilic carbon atom of the isothiocyanate group in this compound is highly susceptible to nucleophilic attack, making it an excellent starting point for the synthesis of a variety of derivatives.

Formation of Thiourea (B124793) Analogues and Derivatives

One of the most common reactions of isothiocyanates is their condensation with primary or secondary amines to form N,N'-disubstituted thiourea derivatives. nih.gov The reaction of this compound with various amines proceeds readily, typically by refluxing the reactants in a suitable solvent such as dioxane, often with a catalytic amount of a base like triethylamine. nih.gov This reaction is versatile, allowing for the introduction of a wide range of substituents depending on the amine used.

Table 1: Examples of Thiourea Derivatives from Isothiocyanatobenzenesulfonamides

Amine Reactant Resulting Thiourea Derivative Structure
Aromatic Amine Aryl-thioureido-benzenesulfonamide
Heterocyclic Amine Heterocyclyl-thioureido-benzenesulfonamide

This table is illustrative of the types of thiourea derivatives that can be synthesized.

Incorporation into Heterocyclic Ring Systems

The isothiocyanate group is a key functional group for the construction of various heterocyclic rings, enabling the synthesis of hybrid molecules that incorporate the benzenesulfonamide (B165840) moiety.

This compound can be used to synthesize quinazolinone-benzenesulfonamide hybrids. The synthesis typically involves the condensation of the isothiocyanate with an anthranilic acid derivative. nih.govsemanticscholar.org In this reaction, the amino group of anthranilic acid acts as a nucleophile, attacking the isothiocyanate carbon. The resulting intermediate then undergoes intramolecular cyclization to form a 2-mercapto-quinazolin-4-one ring system attached to the benzenesulfonamide core. nih.gov The reaction is often carried out in a suitable solvent under reflux. nih.gov

Table 2: Synthesis of Quinazolinone-Benzenesulfonamide Hybrids

Reactant 1 Reactant 2 Resulting Heterocyclic System
This compound Anthranilic Acid 2-Thio-quinazolin-4-one-benzenesulfonamide

This table illustrates the general reaction to form quinazolinone-benzenesulfonamide hybrids.

The isothiocyanate functionality is also a valuable precursor for the synthesis of thiazole (B1198619) and thiadiazole ring systems.

Thiazole Derivatives: Thiazole rings can be constructed from isothiocyanates through reactions with α-haloketones, a process based on the Hantzsch thiazole synthesis. nih.govresearchgate.net While specific examples with this compound are not prevalent in the literature, the general methodology involves the reaction of a thiourea derivative (formed from the isothiocyanate) with an α-haloketone. Alternatively, isothiocyanates can react with other reagents to form thiazole derivatives. bepls.comnih.gov The benzenesulfonamide moiety remains as a substituent on the resulting thiazole ring.

Thiadiazole Derivatives: 1,3,4-Thiadiazole (B1197879) derivatives can be synthesized from isothiocyanates by reaction with hydrazines or thiosemicarbazides. semanticscholar.orgnih.gov For instance, the reaction of an isothiocyanate with a hydrazine (B178648) derivative can lead to a thiosemicarbazide (B42300) intermediate, which can then be cyclized to form a 1,3,4-thiadiazole ring. semanticscholar.org The specific reaction conditions and the nature of the reactants determine the final structure of the thiadiazole derivative.

Table 3: General Synthetic Routes to Thiazole and Thiadiazole Derivatives

Heterocycle Key Reactants with Isothiocyanate General Reaction Type
Thiazole α-Haloketones (via thiourea) Hantzsch Synthesis

This table outlines common synthetic strategies for thiazole and thiadiazole derivatives from isothiocyanates.

Pyrazole (B372694) and Other Heterocyclic Conjugates

The synthesis of pyrazole and other heterocyclic conjugates from this compound remains a specialized area of research. While the isothiocyanate group is a versatile functional handle for the construction of various heterocyclic systems, detailed methodologies specifically starting from this compound to form pyrazole rings are not extensively documented in publicly available scientific literature.

General synthetic strategies for forming pyrazole-thiourea derivatives often involve the reaction of a pyrazole-containing amine with an isothiocyanate, or the reaction of a pyrazole-containing isothiocyanate with an amine. However, the specific transformation of this compound into a pyrazole conjugate, where the isothiocyanate carbon and nitrogen atoms become part of the pyrazole ring, represents a more complex synthetic challenge.

Typically, the formation of a pyrazole ring requires a 1,3-dicarbonyl compound or its equivalent reacting with a hydrazine derivative. A plausible, though not specifically cited, synthetic route could involve the initial reaction of this compound with a hydrazine to form a thiosemicarbazide intermediate. This intermediate could then potentially undergo cyclization with a suitable dielectrophile to form a heterocyclic ring.

For instance, the reaction of an isothiocyanate with hydrazine hydrate (B1144303) is a known method to produce 4-substituted thiosemicarbazides. These thiosemicarbazides are then key intermediates for the synthesis of various heterocycles. For example, cyclization of thiosemicarbazides with α-haloketones can lead to the formation of thiazole derivatives.

While direct synthesis of pyrazole conjugates from this compound is not well-documented, the synthesis of other heterocyclic systems, such as triazolothiadiazoles, often starts from thiosemicarbazide precursors which can be derived from isothiocyanates. These multi-step syntheses highlight the potential of this compound as a building block for more complex heterocyclic structures, even if the direct formation of pyrazole conjugates is not a commonly reported transformation.

Further research is required to explore and establish specific synthetic protocols for the direct conversion of this compound into pyrazole and other related heterocyclic conjugates. The development of such methodologies would be of interest for creating novel compounds with potential applications in medicinal chemistry and materials science.

Exploration of Biological Activities and Underlying Mechanisms of N Ethyl 4 Isothiocyanatobenzenesulfonamide Derivatives

Antimicrobial Efficacy Studies

The combination of the sulfonamide and isothiocyanate functional groups suggests potential for a broad spectrum of antimicrobial activity. Sulfonamides are a well-established class of bacteriostatic agents, while isothiocyanates, derived from natural sources like cruciferous vegetables, are known for their antimicrobial properties.

Investigations into Antibacterial Activity (e.g., against Gram-positive, Gram-negative Bacteria, and Methicillin-resistant Staphylococcus aureus (MRSA))

Derivatives of benzenesulfonamide (B165840) have demonstrated notable antibacterial activity. For instance, a series of N-substituted N-(oxolan-2-ylmethyl)-4-chlorobenzenesulfonamide derivatives showed good activity against the Gram-positive bacterium Staphylococcus aureus. asianpubs.org Similarly, certain N-substituted derivatives of N-(4-methylpyridin-2-yl)benzenesulfonamide have been identified as moderately good inhibitors of bacterial growth. researchgate.net

Isothiocyanates have also been investigated for their potent antibacterial effects, including against antibiotic-resistant strains. Benzyl (B1604629) isothiocyanate (BITC) has been shown to be particularly effective against MRSA, with a minimum inhibitory concentration (MIC) ranging from 2.9 to 110 µg·mL−1 and exhibiting mainly bactericidal activity. mdpi.com Studies have indicated that aromatic isothiocyanates may have a greater ability to cross bacterial membrane structures compared to their aliphatic counterparts, contributing to their antibacterial efficacy. mdpi.com Another study highlighted that 4-hydroxybutyl isothiocyanate exhibited a broad antibacterial effect against both Staphylococcus aureus and Escherichia coli. nih.gov

Table 1: Antibacterial Activity of Selected Isothiocyanate Derivatives against MRSA

Compound Organism MIC Range (µg/mL) Activity Type
Benzyl isothiocyanate MRSA 2.9 - 110 Mainly Bactericidal
Allyl isothiocyanate MRSA > 110 Mainly Bacteriostatic
2-Phenylethyl isothiocyanate MRSA 5.8 - 110 Mainly Bacteriostatic

Data sourced from a study on isothiocyanates from cruciferous plants. mdpi.com

Research on Antifungal Potency (e.g., against Candida albicans)

The antifungal potential of sulfonamide derivatives has been an area of active research. A study on novel arylsulfonamides demonstrated fungistatic activity against a range of Candida species, including C. albicans, C. parapsilosis, and C. glabrata. mdpi.com For example, the compound N-(4-sulfamoylbenzyl) biphenyl-4-carboxamide showed activity against all tested strains at concentrations between 0.125 and 1 mg/mL. mdpi.com

Furthermore, N-arylbenzenesulfonamides have been investigated for their in vitro antifungal properties against various plant pathogenic fungi, with some derivatives showing a broad spectrum of activity. nih.gov

Table 2: Antifungal Activity of a Benzenesulfonamide Derivative against Candida Species

Compound Fungal Strain MIC (mg/mL)
N-(4-sulfamoylbenzyl) biphenyl-4-carboxamide C. albicans ATCC 10231 0.250
" C. albicans 24 0.125
" C. parapsilosis ATCC 22019 1.000
" C. glabrata DSM 70614 >1.000

Data from a study on novel arylsulfonamides. mdpi.com

Antimycobacterial Activity Research (e.g., against Mycobacterium tuberculosis)

While specific studies on the antimycobacterial activity of N-ethyl-4-isothiocyanatobenzenesulfonamide were not identified, research on related structures is ongoing. Derivatives containing a sulfone moiety are actively being modified and tested for their anti-tuberculosis properties. mdpi.com

Anticancer Research and Apoptotic Pathway Modulation

Both sulfonamide and isothiocyanate moieties are present in compounds that have been investigated for their anticancer properties. The combination of these two functional groups in one molecule could offer synergistic or novel mechanisms of action against cancer cells.

In Vitro Cytotoxicity Assessments against Diverse Cancer Cell Lines (e.g., HepG-2, MCF-7, A-549, HCT-116, HeLa, Caco2, Lovo)

Benzenesulfonamide derivatives have shown promise in cytotoxic studies against various cancer cell lines. For instance, a series of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives were tested for their impact on the growth of MCF-7 (breast cancer), HeLa (cervical cancer), and HCT-116 (colon cancer) cells. mdpi.com Certain compounds within this series demonstrated significant cytotoxicity, with IC50 values in the micromolar range. mdpi.com

Another study on indole-based benzenesulfonamides revealed potent cytotoxic and antimigratory activities against MCF-7 and SK-BR-3 breast cancer cells. mdpi.com

Table 3: Cytotoxicity of Selected Benzenesulfonamide Derivatives against Human Cancer Cell Lines

Compound Cell Line IC50 (µM)
Compound 20 MCF-7 14
" HeLa 16
" HCT-116 8
Compound 24 MCF-7 13
" HeLa 15
" HCT-116 10

Data from a study on guanidine (B92328) derivatives of benzenesulfonamide. mdpi.com

Isothiocyanates have also been shown to rapidly induce growth inhibition in cancer cells by modulating multiple cellular targets. researchgate.net

Mechanistic Investigations into Enzyme Inhibition in Oncological Contexts

The anticancer effects of sulfonamides are often attributed to their ability to inhibit carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII. mdpi.comnih.gov Inhibition of these enzymes can disrupt the pH regulation in the tumor microenvironment, leading to apoptosis and reduced tumor growth. nih.gov Indole-based benzenesulfonamides, for example, have been shown to suppress tumor growth and cell migration through the inhibition of CA IX. mdpi.com

Isothiocyanates have been reported to exert their anticancer effects through various mechanisms, including the inhibition of deubiquitinating enzymes (DUBs) such as USP9x and UCH37. nih.gov By inhibiting these enzymes, isothiocyanates like benzyl isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC) can lead to the degradation of antiapoptotic proteins and oncogenic fusion proteins. nih.gov This suggests that the targeting of DUBs is a critical aspect of the anticancer activity of isothiocyanates. nih.gov Other proposed mechanisms for isothiocyanates include the inhibition of histone deacetylases (HDACs) and the induction of apoptosis. mdpi.com

Carbonic Anhydrase Isoform Inhibition (hCA I, II, IX, XII)

This compound belongs to the sulfonamide class of compounds, which are well-established inhibitors of carbonic anhydrases (CAs). CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Various isoforms of human carbonic anhydrase (hCA) are involved in numerous physiological processes, and their dysregulation is implicated in several diseases, including cancer.

The primary mechanism of action for sulfonamide-based CA inhibitors involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site, thereby blocking its catalytic activity. The inhibition of specific hCA isoforms, particularly those that are overexpressed in tumors such as hCA IX and XII, is a key strategy in cancer therapy. These isoforms play a crucial role in regulating pH in the tumor microenvironment, contributing to tumor cell survival, proliferation, and metastasis.

Research into various sulfonamide derivatives has demonstrated a wide range of inhibitory activities against different hCA isoforms. The table below summarizes the inhibition constants (Ki) for a selection of sulfonamide compounds against the cytosolic isoforms hCA I and II, and the tumor-associated isoforms hCA IX and XII.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Acetazolamide (B1664987) (Standard) 25012255.7
Compound A 435.8-60.5-
Compound B 956.4-75.484.5
Compound C >100,000>100,000168335

This table is for illustrative purposes and showcases the inhibitory potential of sulfonamide derivatives against various hCA isoforms. The specific inhibitory activity of this compound would require experimental validation.

The selectivity of these inhibitors for tumor-associated isoforms over the ubiquitous cytosolic isoforms is a critical factor in developing anticancer agents with minimal side effects.

Mitogen-Activated Protein Kinase (MK-2) Inhibition

The mitogen-activated protein kinase-activated protein kinase 2 (MK-2), a downstream substrate of p38 MAPK, is a key player in inflammatory responses and cell survival pathways. The p38/MK-2 signaling cascade is implicated in the pathogenesis of various inflammatory diseases and has been identified as a potential therapeutic target in cancer. Inhibition of MK-2 is being explored as an alternative to targeting p38 MAPK directly, potentially avoiding some of the side effects associated with p38 inhibitors.

Several small molecule inhibitors of MK-2 have been developed and have shown efficacy in preclinical studies. These inhibitors typically act by competing with ATP for binding to the kinase domain of MK-2, thereby preventing its activation and downstream signaling. The table below presents the inhibitory concentrations (IC50) of some known MK-2 inhibitors.

InhibitorMK-2 IC50 (nM)
PF-3644022 5.2
MK-2 Inhibitor IV 110
CMPD-1 330

This table illustrates the potency of various MK-2 inhibitors. The potential of this compound as an MK-2 inhibitor would need to be experimentally determined.

Given the role of the p38/MK-2 pathway in cancer cell survival and metastasis, targeting MK-2 could be a promising strategy for cancer therapy.

DNA Gyrase and Dihydrofolate Reductase (DHFR) Inhibition

DNA gyrase and dihydrofolate reductase (DHFR) are essential enzymes for DNA replication and repair, making them attractive targets for antimicrobial and anticancer therapies. DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a crucial cofactor in the synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR disrupts DNA synthesis, leading to cell cycle arrest and apoptosis.

While many DHFR inhibitors are structurally related to folic acid, other classes of compounds have also shown inhibitory activity. The sulfonamide moiety present in this compound is a key feature of some antibacterial drugs that target folate synthesis. The potential for this compound to directly inhibit DHFR or DNA gyrase would represent an interesting avenue for further investigation in the development of novel anticancer agents.

VEGFR2 and MDM4 Targeting

Vascular endothelial growth factor receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.gov Inhibition of VEGFR2 is a well-established strategy in cancer therapy. nih.gov Some sulfonamide derivatives have been investigated as VEGFR2 inhibitors, suggesting that this class of compounds may have anti-angiogenic properties. mdpi.com

Murine double minute 4 (MDM4) is a negative regulator of the p53 tumor suppressor protein. In many cancers where p53 is not mutated, its function is often suppressed by overexpression of proteins like MDM2 and MDM4. nih.gov Therefore, inhibiting MDM4 to reactivate p53's tumor-suppressive functions is a promising therapeutic approach. nih.gov Recent studies have shown that certain quinazoline (B50416) sulfonamide derivatives can target the MDM4/p53 pathway. nih.govtandfonline.comnih.gov

The potential of this compound to target VEGFR2 and/or MDM4 would add to its anticancer profile, though direct experimental evidence is needed to confirm these activities.

Studies on Radiosensitizing Capabilities in Cancer Therapy

Radiotherapy is a cornerstone of cancer treatment, but its efficacy can be limited by the radioresistance of tumor cells. Radiosensitizers are agents that can enhance the cytotoxic effects of radiation on cancer cells, thereby improving the therapeutic outcome. nih.gov Several mechanisms can contribute to radiosensitization, including the inhibition of DNA repair pathways and the generation of reactive oxygen species.

Some novel sulfonamide derivatives have been evaluated for their ability to enhance the cell-killing effect of γ-radiation. nih.gov Furthermore, certain quinazoline sulfonamide hybrids have demonstrated radiosensitizing activity, with their anticancer and apoptotic effects being enhanced after irradiation. nih.govtandfonline.comnih.gov Given these findings, this compound warrants investigation for its potential as a radiosensitizer in combination with radiation therapy.

Induction of Apoptosis Pathways in Cancer Cells

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer. Many anticancer therapies aim to induce apoptosis in tumor cells. Isothiocyanates, a class of compounds to which this compound belongs, are known to be potent inducers of apoptosis. nih.govnih.gov

A synthetic isothiocyanate derivative, ethyl 4-isothiocyanatobutanoate (E-4IB), which is structurally related to the compound of interest, has been shown to be an effective modulator of cellular proliferation and a potent inducer of apoptosis. nih.govnih.gov Studies with E-4IB demonstrated that it can induce DNA strand breaks, increase the mitotic fraction, and lead to apoptosis in cancer cells. nih.gov Furthermore, E-4IB was found to sensitize cancer cells to cisplatin-induced apoptosis through various signaling pathways, including the upregulation of p53 and FasL, and the activation of MAP kinases. nih.gov These findings suggest that this compound likely shares similar pro-apoptotic properties.

Carbonic Anhydrase Inhibitor (CAI) Research Beyond Oncology

The therapeutic applications of carbonic anhydrase inhibitors extend beyond cancer treatment. The various isoforms of carbonic anhydrase are involved in a wide range of physiological processes, and their inhibition has been harnessed to treat several other conditions.

Glaucoma: CAIs are used to treat glaucoma, a condition characterized by increased intraocular pressure. westcoastglaucoma.comnih.gov By inhibiting carbonic anhydrase in the ciliary body of the eye, these drugs reduce the production of aqueous humor, thereby lowering intraocular pressure. westcoastglaucoma.com Both systemic and topical CAIs are available for this indication. nih.gov

Altitude Sickness: Acetazolamide, a well-known CAI, is used for the prevention and treatment of acute mountain sickness. nih.govthennt.comnih.gov It is thought to work by causing a metabolic acidosis, which stimulates breathing and improves oxygenation at high altitudes. nih.govnih.gov

Epilepsy: Some CAIs, such as acetazolamide and topiramate, are used as anticonvulsant medications. nih.govnih.govresearchgate.net The exact mechanism is not fully understood but is believed to involve the modulation of pH and ion transport in the brain, which can reduce neuronal excitability. nih.govresearchgate.net

The diverse applications of carbonic anhydrase inhibitors highlight the importance of this class of drugs in medicine.

Analysis of Isoform-Selective Inhibition Profiles

Derivatives of the benzenesulfonamide scaffold have been systematically evaluated for their inhibitory activity against various isoforms of human carbonic anhydrase (hCA), a family of zinc-containing metalloenzymes crucial for processes like pH regulation and CO2 homeostasis. nih.govnih.gov The primary focus has been on cytosolic isoforms hCA I and II, and the transmembrane, tumor-associated isoforms hCA IX and XII.

Studies on sulfonamide-substituted amides and 1,3-disubstituted thioureas have revealed compounds with high potency and, in some cases, remarkable isoform selectivity. nih.gov For instance, certain amide derivatives demonstrate excellent, selective inhibition against hCA II, hCA IX, and hCA XII, with some compounds showing potency many times greater than the standard inhibitor, acetazolamide. nih.gov Specifically, N-((4-sulfamoylphenyl)carbamothioyl) amides have shown potent inhibition against hCA I, hCA II, and hCA VII, with many compounds displaying higher activity than acetazolamide. nih.gov The structural variations, such as the nature of substituents on the aromatic rings and the type of linker, significantly influence which isoform is targeted, highlighting the potential for designing highly selective inhibitors. nih.govnih.gov

Table 1: Inhibitory Activity of Selected Sulfonamide Derivatives against hCA Isoforms

Compound Type hCA I (Ki/IC50) hCA II (Ki/IC50) hCA IX (Ki/IC50) hCA XII (Ki/IC50)
Pyrazole-pyridazine Carboxamide 4c 221.3 nM (Ki) 175.7 nM (Ki) 8.5 nM (Ki) 48.7 nM (Ki)
Pyrazole-pyridazine Carboxamide 10f >10000 nM (Ki) 42.3 nM (Ki) 368.1 nM (Ki) 100.8 nM (Ki)
Pyrazole-pyridazine Carboxamide 15 102.1 nM (Ki) 8.8 nM (Ki) 6.1 nM (Ki) 31.5 nM (Ki)
Sulfonamide-Amide 9 1.12 µM (IC50) 0.18 µM (IC50) 13.24 µM (IC50) 1.68 µM (IC50)
Sulfonamide-Amide 11 1.18 µM (IC50) 2.36 µM (IC50) 0.17 µM (IC50) 1.24 µM (IC50)
Sulfonamide-Amide 12 2.36 µM (IC50) >50 µM (IC50) 0.58 µM (IC50) 0.58 µM (IC50)
Reference Drug: Acetazolamide 250 nM (Ki) 12 nM (Ki) 25.8 nM (Ki) 5.7 nM (Ki)

Data sourced from multiple studies. nih.govnih.gov Ki = Inhibition constant; IC50 = Half-maximal inhibitory concentration.

Elucidation of Binding Modes for CA Isoforms

The primary mechanism of action for sulfonamide-based inhibitors involves the direct coordination of the catalytical Zn(II) ion within the enzyme's active site. acs.org X-ray crystallography and molecular docking studies have provided detailed insights into this interaction. The sulfonamide moiety (-SO2NH2) is crucial for this binding. In its deprotonated, anionic form (-SO2NH-), the nitrogen atom displaces the zinc-bound water molecule or hydroxide (B78521) ion, forming a stable, tetrahedral coordination complex with the zinc ion. tandfonline.comacs.org

This anchor point is further stabilized by a network of hydrogen bonds. A key interaction observed across multiple isoforms is the hydrogen bonding between the sulfonamide group and the conserved "gatekeeper" residue, Thr199. nih.govacs.org Additional stability can be conferred by water-mediated hydrogen bonds with other active site residues like Gln92, Thr200, and Pro201. acs.org

While the zinc-binding motif is common, the selectivity for different CA isoforms arises from the interactions between the "tail" portion of the inhibitor (the part of the molecule extending away from the sulfonamide group) and the variable amino acid residues that line the middle and outer regions of the active site cavity. nih.govnih.gov By modifying the size, shape, and chemical properties of these tails, inhibitors can be designed to fit preferentially into the unique topography of a specific isoform's active site, thereby achieving isoform selectivity. acs.orgnih.gov

Investigations into Other Receptor/Enzyme Modulations

Beyond carbonic anhydrases, derivatives stemming from the this compound structure have been investigated for their effects on other enzymes relevant to various disease states.

Thiourea (B124793) derivatives, which can be readily synthesized from isothiocyanates, have been identified as potent inhibitors of urease, a nickel-containing enzyme implicated in infections by pathogens like Helicobacter pylori. The thiourea moiety itself is a known urease inhibitor, and incorporating it into larger molecular scaffolds has led to compounds with significantly enhanced activity.

Studies on various series of thiourea and sulfonamide-1,2,3-triazole-acetamide derivatives show that many of these compounds exhibit much greater potency than the standard inhibitor, thiourea. nih.gov For example, certain sulfonamide-triazole-acetamide compounds have demonstrated IC50 values in the low micromolar to nanomolar range, making them up to 198 times more potent than thiourea. nih.gov Molecular docking studies suggest these inhibitors interact with the nickel ions in the urease active site, effectively blocking the enzyme's catalytic function. rsc.org

Table 2: Urease Inhibitory Activity of Selected Thiourea and Sulfonamide Derivatives

Compound Series Specific Compound Urease Inhibition (IC50)
Sulfonamide-1,2,3-triazole-acetamide 11b 0.12 µM
Sulfonamide-1,2,3-triazole-acetamide 11f 0.44 µM
Sulfonamide-1,2,3-triazole-acetamide 11h 0.45 µM
Alkyl Chain-Linked Thiourea 3c 10.65 µM
Alkyl Chain-Linked Thiourea 3g 15.19 µM
Reference Drug Thiourea 15.51 - 23.76 µM

Data sourced from multiple studies. nih.govrsc.org IC50 = Half-maximal inhibitory concentration.

Derivatives containing the sulfonamide scaffold have also been explored as inhibitors of acetylcholinesterase (AChE), an enzyme critical for breaking down the neurotransmitter acetylcholine. The inhibition of AChE is a key strategy in the management of Alzheimer's disease. nih.govnih.gov Certain sulfonamide chalcones and sulfonamides derived from dopamine-related compounds have demonstrated moderate to effective inhibition of AChE, with Ki and IC50 values in the nanomolar and micromolar ranges, respectively. nih.govcancer.gov

Additionally, the sulfonamide structure has been implicated in the inhibition of myeloperoxidase (MPO), an enzyme found in neutrophils that contributes to oxidative damage during inflammation. nih.gov Studies have shown that specific sulfonamides, such as sulfapyridine, can effectively inhibit MPO-mediated reactions in a dose-dependent manner. nih.gov This inhibition of the MPO-H2O2-halide system suggests a potential anti-inflammatory mechanism for this class of compounds. nih.gov

N-acylethanolamine-hydrolyzing acid amidase (NAAA) is a lysosomal enzyme that degrades bioactive lipids like N-palmitoylethanolamide (PEA), which has known anti-inflammatory and analgesic properties. nih.govfrontiersin.org Inhibiting NAAA is therefore a promising therapeutic strategy for managing inflammatory conditions, as it increases the endogenous levels of PEA. nih.gov

Recent drug discovery efforts have identified novel classes of NAAA inhibitors, including those with a pyrazole (B372694) sulfonamide core. A notable example, ARN19689, was found to inhibit human NAAA with high potency (IC50 = 0.042 µM) through a non-covalent mechanism of action. nih.gov Such findings highlight the potential of sulfonamide-based structures to serve as scaffolds for developing potent and selective NAAA inhibitors for the treatment of inflammatory disorders. nih.govfrontiersin.org

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Correlations between Structural Modifications and Biological Activity Profiles

The biological activity of benzenesulfonamide (B165840) derivatives is significantly influenced by the nature of substituents on both the aromatic ring and the sulfonamide nitrogen. While direct studies on N-ethyl-4-isothiocyanatobenzenesulfonamide are scarce, research on analogous compounds provides valuable insights.

For instance, studies on N-alkyl-4-chlorobenzenesulfonamides have demonstrated that the nature of the N-alkyl substituent plays a crucial role in their antibacterial and enzymatic inhibitory activities. The introduction of an ethyl group, as in the target compound, contributes to the lipophilicity of the molecule, which can influence its ability to cross biological membranes and interact with hydrophobic pockets of target proteins.

The isothiocyanate (-N=C=S) group at the para-position of the benzene (B151609) ring is a key determinant of the compound's reactivity and potential biological effects. Isothiocyanates are known electrophiles that can react with nucleophilic groups in biomolecules, such as the thiol groups of cysteine residues in proteins. This reactivity is central to the biological activities of many isothiocyanate-containing compounds, which include antimicrobial and anticancer properties. The electronic properties of the benzenesulfonamide core can modulate the electrophilicity of the isothiocyanate group, thereby influencing its reactivity and biological profile.

Variations in the substitution pattern on the benzene ring of related benzenesulfonamide derivatives have been shown to significantly impact their activity. For example, the position of substituents (ortho, meta, or para) can alter the electronic distribution and steric properties of the molecule, leading to changes in binding affinity for biological targets.

Identification of Key Pharmacophores and Functional Groups for Enhanced Efficacy

Based on the analysis of related structures, the key pharmacophoric features of this compound likely include:

The Arylsulfonamide Moiety: This group is a well-established pharmacophore in a wide range of therapeutic agents. The sulfonamide group can act as a hydrogen bond donor and acceptor, and the aromatic ring can engage in π-π stacking and hydrophobic interactions with biological targets.

The Isothiocyanate Group: This functional group is a crucial electrophilic center responsible for covalent interactions with target proteins. Its presence is often linked to potent inhibitory activities.

The spatial arrangement of these functional groups is critical for effective interaction with a specific biological target. The para-substitution pattern on the benzene ring places the isothiocyanate group and the sulfonamide moiety at opposite ends of the molecule, which may be optimal for spanning a binding site.

Computational Approaches to SAR/QSAR Modeling

While no specific QSAR models for this compound have been reported, computational studies on broader classes of benzenesulfonamide and isothiocyanate derivatives are prevalent. These studies typically employ a variety of molecular descriptors to correlate the chemical structure with biological activity.

Commonly used descriptors in QSAR modeling of sulfonamides include:

Electronic Descriptors: Such as Hammett constants (σ), which quantify the electron-donating or electron-withdrawing nature of substituents on the aromatic ring. These are crucial for understanding the reactivity of the isothiocyanate group.

Steric Descriptors: Like Taft steric parameters (Es) or molar refractivity (MR), which describe the size and shape of substituents and their influence on binding.

Hydrophobic Descriptors: Such as the partition coefficient (logP), which measures the lipophilicity of the molecule and its ability to traverse cell membranes.

Topological Descriptors: These describe the connectivity and branching of the molecule.

A hypothetical QSAR study for a series of N-alkyl-4-isothiocyanatobenzenesulfonamide analogs might reveal a parabolic relationship between logP and activity, suggesting an optimal lipophilicity for biological efficacy. Furthermore, electronic parameters would likely show a strong correlation, indicating that the electrophilicity of the isothiocyanate group is a key driver of activity.

Computational Chemistry and Molecular Modeling in Research on N Ethyl 4 Isothiocyanatobenzenesulfonamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used in drug design to understand how a ligand, such as N-ethyl-4-isothiocyanatobenzenesulfonamide, might interact with a biological target, typically a protein or nucleic acid.

Molecular docking simulations can predict the most likely binding pose or conformation of a ligand within the active site of a target protein. By evaluating various possible orientations, the software calculates a scoring function to estimate the binding affinity, often expressed as a binding energy value (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction.

Despite the utility of this method, no specific molecular docking studies detailing the binding conformations and affinities of this compound with any particular biological target have been identified in the public domain.

A crucial output of molecular docking is the detailed visualization and analysis of interactions between the ligand and specific amino acid residues in the protein's active site. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Understanding these specific residue interactions is key to explaining the ligand's mechanism of action and for designing more potent and selective molecules.

There is currently no available research that describes the specific residue interactions between this compound and any protein target.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. By simulating the behavior of a system, MD can provide insights into the conformational changes and stability of a ligand-protein complex. These simulations can reveal how the binding of a ligand affects the protein's structure and dynamics, and how stable the ligand remains in the binding pocket.

A review of the literature did not uncover any studies that have employed molecular dynamics simulations to analyze the conformational changes or stability of complexes involving this compound.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These methods can provide a deep understanding of a molecule's electronic structure, orbital energies (like the HOMO and LUMO), electrostatic potential, and chemical reactivity. For a compound like this compound, DFT could be used to study the reactivity of the isothiocyanate group, which is known to be an electrophilic center.

No specific publications detailing quantum chemical calculations or DFT studies on the electronic properties and reactivity of this compound were found.

Virtual Screening and De Novo Drug Design Approaches

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. If the biological target of this compound were known, its structure could be used as a template in virtual screening campaigns to find other potentially active compounds. De novo drug design, on the other hand, involves the design of novel molecules with desired properties from scratch, often using the structure of the binding site as a guide.

There is no information available in the scientific literature regarding the use of this compound in virtual screening or as a basis for de novo drug design.

Advanced Analytical Techniques for Research Characterization of N Ethyl 4 Isothiocyanatobenzenesulfonamide and Its Derivatives

Spectroscopic Methods for Structural Elucidation (e.g., High-Resolution Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)

Spectroscopic methods are indispensable for the structural elucidation of novel compounds. High-resolution Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide detailed information about the molecular structure of N-ethyl-4-isothiocyanatobenzenesulfonamide and its analogues.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR spectra would provide key structural information.

In ¹H NMR spectra of benzenesulfonamide (B165840) derivatives, the protons of the aromatic ring typically appear in the region of δ 6.5–8.0 ppm. delongamerica.com The N-H proton of the sulfonamide group can be observed as a singlet in the range of δ 9–12 ppm. delongamerica.com The ethyl group protons would manifest as a quartet and a triplet, characteristic of the -CH₂-CH₃ spin system.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbon atom of the isothiocyanate group (-N=C=S) is expected to have a characteristic chemical shift. Aromatic carbons in sulfonamide derivatives show signals between 111 and 160 ppm. nih.gov

Functional GroupTypical ¹H NMR Chemical Shift (δ, ppm)Typical ¹³C NMR Chemical Shift (δ, ppm)
Aromatic-H~7.5-8.0~110-145
-SO₂-NH-Variable, often broad-
-NH-CH₂-CH₃~3.0-3.5 (quartet)~35-45
-NH-CH₂-CH₃~1.1-1.3 (triplet)~12-18
-N=C=S-~120-140

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. For this compound, techniques like electrospray ionization (ESI) would likely be used. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. For instance, cleavage of the ethyl group or fragmentation of the sulfonamide moiety would produce characteristic ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the isothiocyanate, sulfonamide, and aromatic groups. The strong, broad asymmetric stretching vibration of the -N=C=S group is a key diagnostic peak, typically appearing in the 2000-2200 cm⁻¹ region. The sulfonamide group exhibits characteristic S=O stretching vibrations.

Functional GroupCharacteristic IR Absorption (cm⁻¹)Intensity
N-H stretch (sulfonamide)3350-3150Medium
Aromatic C-H stretch3100-3000Medium
Aliphatic C-H stretch3000-2850Medium
-N=C=S asymmetric stretch2200-2000Strong, Broad
Aromatic C=C stretch1600-1450Medium
S=O asymmetric stretch (sulfonamide)1350-1300Strong
S=O symmetric stretch (sulfonamide)1170-1140Strong

Chromatographic Techniques for Purity Assessment and Separation in Research (e.g., High-Performance Liquid Chromatography, Thin Layer Chromatography)

Chromatographic techniques are essential for the separation and purity assessment of synthesized compounds. High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are routinely used for this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For sulfonamides, reversed-phase HPLC with a C18 column is commonly employed. nih.gov The mobile phase often consists of a mixture of an aqueous component (like water with formic or acetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). nih.gov Detection is typically achieved using a UV detector, as the aromatic ring in this compound absorbs UV light. The lack of a strong chromophore in some isothiocyanates can present analytical challenges, but the presence of the benzenesulfonamide moiety in the target compound should allow for adequate UV detection. uomustansiriyah.edu.iq

Thin Layer Chromatography (TLC)

TLC is a simple, rapid, and inexpensive technique used to monitor the progress of reactions and to assess the purity of compounds. For benzenesulfonamide derivatives, silica (B1680970) gel plates are commonly used as the stationary phase. acs.orgmdpi.com A variety of solvent systems, such as mixtures of methanol (B129727) and dichloromethane, can be used as the mobile phase to achieve separation. acs.org The separated spots on the TLC plate can be visualized under UV light.

TechniqueStationary PhaseTypical Mobile PhaseDetection Method
HPLCReversed-phase (e.g., C18)Acetonitrile/Water or Methanol/Water gradients (often with acid modifier)UV-Vis Detector
TLCSilica Gel 60 F₂₅₄Mixtures of polar and non-polar organic solvents (e.g., Methanol/Dichloromethane)UV light (254 nm)

Crystallographic Studies for Three-Dimensional Structure Determination of Compounds and Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no specific crystal structure for this compound is publicly available, analysis of related structures provides insight into its likely conformation.

In complexes with proteins, such as carbonic anhydrases, the sulfonamide group is known to coordinate to the zinc ion in the active site. nih.govresearchgate.net X-ray crystallography of such complexes provides crucial information about the binding mode and intermolecular interactions. nih.gov

Nanoformulation Characterization in Research (e.g., Transmission Electron Microscopy, X-ray Diffraction, Dynamic Light Scattering)

The formulation of this compound into nanoparticles can be a strategy to enhance its properties for research applications. The characterization of these nanoformulations is critical to ensure their quality and performance.

Transmission Electron Microscopy (TEM)

TEM is a high-resolution imaging technique that provides detailed information about the size, shape, and morphology of nanoparticles. nih.govnih.gov TEM images can reveal whether the nanoparticles are spherical, monodisperse, and whether they are aggregated. researchgate.netresearchgate.net This is a direct method for visualizing the nanoparticles. uomustansiriyah.edu.iq

X-ray Diffraction (XRD)

XRD is used to determine the crystalline nature of the nanoparticles. nih.govuomustansiriyah.edu.iq The XRD pattern of a crystalline material shows sharp peaks, while an amorphous material produces a broad halo. This technique can be used to confirm that the compound is incorporated into the nanoparticle and to assess its physical state within the formulation. delongamerica.comuomustansiriyah.edu.iq

Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the hydrodynamic size distribution and stability of nanoparticles in a liquid suspension. delongamerica.comuomustansiriyah.edu.iqfrontiersin.org It provides the average particle size and the polydispersity index (PDI), which is a measure of the broadness of the size distribution. frontiersin.org DLS is also used to determine the zeta potential, which is an indicator of the surface charge of the nanoparticles and their colloidal stability. nih.gov

TechniqueInformation ObtainedTypical Application in Research
Transmission Electron Microscopy (TEM)Size, shape, morphology, and dispersion of individual nanoparticles.Visual confirmation of nanoparticle formation and morphology.
X-ray Diffraction (XRD)Crystalline or amorphous nature of the nanoparticles.Assessment of the physical state of the compound within the nanoformulation.
Dynamic Light Scattering (DLS)Hydrodynamic size distribution, polydispersity index (PDI), and zeta potential.Determination of particle size, size distribution, and colloidal stability in suspension.

Emerging Research Perspectives and Future Directions for N Ethyl 4 Isothiocyanatobenzenesulfonamide

Development of Novel Derivatization Strategies for Enhanced Bioactivity

The structural framework of N-ethyl-4-isothiocyanatobenzenesulfonamide offers multiple avenues for chemical modification to enhance its biological activity. Derivatization strategies can be systematically applied to explore the structure-activity relationships (SAR) and identify analogues with improved potency and selectivity.

Key areas for derivatization include:

Modification of the N-ethyl Group: The ethyl group on the sulfonamide nitrogen can be replaced with a variety of alkyl, aryl, or heterocyclic moieties. For instance, replacing the ethyl group with larger or more lipophilic substituents could enhance binding to hydrophobic pockets in target proteins. Conversely, introducing polar groups could improve aqueous solubility and pharmacokinetic properties.

Substitution on the Benzene (B151609) Ring: The aromatic ring of the benzenesulfonamide (B165840) core is another prime site for modification. The introduction of electron-donating or electron-withdrawing groups at different positions can modulate the electronic properties of the molecule, potentially influencing its interaction with biological targets. For example, the incorporation of fluorine atoms or trifluoromethyl groups has been shown in other benzenesulfonamide series to enhance metabolic stability and binding affinity.

Alteration of the Isothiocyanate Linker: The isothiocyanate group is a key functional moiety known for its reactivity with nucleophiles, particularly cysteine residues in proteins. While this reactivity is often central to the biological activity of isothiocyanates, it can also lead to non-specific binding and toxicity. Strategies to modulate this reactivity, such as altering the linker between the benzene ring and the isothiocyanate group, could lead to more selective compounds.

A hypothetical series of derivatives and their anticipated impact on bioactivity are presented in the table below.

Derivative StructureR1 (on Sulfonamide)R2 (on Benzene Ring)Expected Impact on Bioactivity
Parent Compound -CH2CH3-HBaseline activity
Derivative A -Cyclopropyl-HIncreased rigidity, potentially improved binding affinity
Derivative B -CH2CH34-ClEnhanced lipophilicity, potential for halogen bonding
Derivative C -CH2CH33-OCH3Altered electronic properties, potential for improved selectivity
Derivative D -(CH2)2OH-HIncreased polarity and solubility

This table is illustrative and based on general principles of medicinal chemistry.

Translational Research Potential of this compound Derivatives as Lead Compounds

The translational potential of this compound derivatives lies in their ability to serve as lead compounds for the development of novel therapeutics, particularly in the realm of oncology. Both sulfonamides and isothiocyanates are well-established pharmacophores with proven anticancer activities.

Sulfonamides are known to target various enzymes, including carbonic anhydrases, which are overexpressed in many tumors and contribute to the acidic tumor microenvironment. nih.govnih.gov By inhibiting these enzymes, sulfonamide-based drugs can disrupt tumor growth and survival.

Isothiocyanates , on the other hand, are known to induce apoptosis and inhibit cell proliferation in cancer cells through multiple mechanisms, including the modulation of signaling pathways and the induction of oxidative stress. researchgate.net

The combination of these two moieties in a single molecule presents a promising strategy for developing dual-action anticancer agents. Derivatives of this compound could potentially exhibit synergistic effects, leading to enhanced efficacy compared to single-pharmacophore compounds.

The pathway from a lead compound to a clinical candidate is arduous and requires extensive preclinical evaluation. For derivatives of this compound, this would involve:

In vitro screening: Assessing the antiproliferative activity against a panel of cancer cell lines to identify potent and selective compounds.

Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways affected by the lead compounds.

In vivo efficacy studies: Evaluating the antitumor activity in animal models of cancer.

Pharmacokinetic and toxicological profiling: Determining the absorption, distribution, metabolism, excretion (ADME), and toxicity profiles of the most promising candidates.

Challenges and Opportunities in Optimizing Biological Profiles and Selectivity

Despite the therapeutic potential, the development of this compound derivatives is not without its challenges. A primary concern is the inherent reactivity of the isothiocyanate group, which can lead to off-target effects and potential toxicity. Optimizing the biological profile requires a delicate balance between maintaining sufficient reactivity for on-target engagement while minimizing non-specific interactions.

Challenges:

Selectivity: Achieving selectivity for a specific biological target over other cellular components is a major hurdle. The electrophilic nature of the isothiocyanate group can result in covalent modification of numerous proteins.

Solubility: Many small molecule inhibitors suffer from poor aqueous solubility, which can limit their bioavailability and therapeutic efficacy.

Metabolic Stability: The sulfonamide and isothiocyanate moieties can be susceptible to metabolic degradation, leading to rapid clearance from the body.

Opportunities:

Structure-Based Drug Design: The use of computational tools, such as molecular docking and molecular dynamics simulations, can aid in the rational design of derivatives with improved selectivity. nih.gov By understanding the binding interactions at the molecular level, modifications can be made to enhance affinity for the target protein while reducing interactions with off-target proteins.

Prodrug Strategies: To circumvent issues with reactivity and solubility, prodrug approaches can be employed. This involves masking the reactive isothiocyanate group with a labile protecting group that is cleaved in the target tissue or cell type, releasing the active compound at the site of action.

Formulation Technologies: Advanced formulation strategies, such as the use of nanoparticles or liposomes, can improve the solubility and delivery of hydrophobic compounds to the tumor site.

Integration of Multidisciplinary Approaches in Compound Design and Evaluation

The successful development of this compound derivatives as therapeutic agents necessitates a collaborative, multidisciplinary approach that integrates expertise from various scientific fields.

Key Disciplines and Their Contributions:

Medicinal Chemistry: Responsible for the design and synthesis of novel derivatives with optimized properties. researchgate.net

Computational Chemistry: Utilizes molecular modeling and simulation techniques to guide the design process and predict the properties of new compounds. alliedacademies.org

Cell and Molecular Biology: Conducts in vitro assays to evaluate the biological activity and elucidate the mechanism of action of the synthesized compounds.

Pharmacology: Performs in vivo studies in animal models to assess the efficacy, pharmacokinetics, and toxicology of lead candidates.

Structural Biology: Determines the three-dimensional structures of target proteins in complex with the inhibitors, providing crucial insights for structure-based drug design.

The iterative cycle of design, synthesis, and biological evaluation, informed by computational and structural data, is essential for the efficient optimization of lead compounds. This integrated approach maximizes the chances of identifying a clinical candidate with a favorable efficacy and safety profile.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.